N-(2,6-dimethyl-4-oxo-1-propoxycyclohexa-2,5-dien-1-yl)-4-methylbenzamide

Mineralocorticoid Receptor Nuclear Receptor Pharmacology Aldosterone Antagonism

N-(2,6-dimethyl-4-oxo-1-propoxycyclohexa-2,5-dien-1-yl)-4-methylbenzamide (CAS 446269-17-6) is a synthetic, non-steroidal small-molecule mineralocorticoid receptor (MR) antagonist originating from Merck Research Laboratories. Characterized by a C19H23NO3 molecular formula and a molecular weight of approximately 313.39 g/mol, the compound belongs to the N-substituted benzamide chemotype and is catalogued in ChEMBL as CHEMBL3578286 and in BindingDB as BDBM50089603.

Molecular Formula C19H23NO3
Molecular Weight 313.397
CAS No. 446269-17-6
Cat. No. B2813716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethyl-4-oxo-1-propoxycyclohexa-2,5-dien-1-yl)-4-methylbenzamide
CAS446269-17-6
Molecular FormulaC19H23NO3
Molecular Weight313.397
Structural Identifiers
SMILESCCCOC1(C(=CC(=O)C=C1C)C)NC(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C19H23NO3/c1-5-10-23-19(14(3)11-17(21)12-15(19)4)20-18(22)16-8-6-13(2)7-9-16/h6-9,11-12H,5,10H2,1-4H3,(H,20,22)
InChIKeyBLBIMSGCDYZSTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Dimethyl-4-oxo-1-propoxycyclohexa-2,5-dien-1-yl)-4-methylbenzamide (CAS 446269-17-6): A Non-Steroidal Mineralocorticoid Receptor Antagonist for Selective MR Blockade Research


N-(2,6-dimethyl-4-oxo-1-propoxycyclohexa-2,5-dien-1-yl)-4-methylbenzamide (CAS 446269-17-6) is a synthetic, non-steroidal small-molecule mineralocorticoid receptor (MR) antagonist originating from Merck Research Laboratories [1]. Characterized by a C19H23NO3 molecular formula and a molecular weight of approximately 313.39 g/mol, the compound belongs to the N-substituted benzamide chemotype and is catalogued in ChEMBL as CHEMBL3578286 and in BindingDB as BDBM50089603 [2]. Its primary pharmacological identity is defined by antagonist activity at the human mineralocorticoid receptor, determined in a cell-based assay system using CHOK1 cells overexpressing human MR [1]. This compound serves as a research tool for investigating MR-mediated signaling pathways and as a reference point within the landscape of non-steroidal MR antagonists, which includes clinically advanced agents such as finerenone and apararenone.

Why N-(2,6-Dimethyl-4-oxo-1-propoxycyclohexa-2,5-dien-1-yl)-4-methylbenzamide Cannot Be Interchanged with Steroidal or Other Non-Steroidal MR Antagonists


Mineralocorticoid receptor antagonists span a wide structural and pharmacological spectrum, from steroidal agents (spironolactone, eplerenone) to diverse non-steroidal chemotypes (finerenone, apararenone, and benzamide-based compounds including CAS 446269-17-6). These compounds differ fundamentally in their nuclear receptor selectivity fingerprints, which directly affect off-target hormonal side-effect profiles [1]. Spironolactone, despite potent MR antagonism (IC50 24 nM), exhibits significant cross-reactivity with the androgen receptor (IC50 77 nM) and progesterone receptor (IC50 743 nM) . Even among non-steroidal agents, selectivity margins vary substantially: finerenone achieves >500-fold selectivity over GR/AR/PR , while the benzamide chemotype represented by CAS 446269-17-6 displays a distinct selectivity profile with approximately 85-fold and 91-fold margins over PR and GR, respectively [2]. Substituting one MR antagonist for another without accounting for these quantitative selectivity differences risks introducing confounding off-target pharmacology in experimental or therapeutic contexts.

Quantitative Differentiation Evidence for CAS 446269-17-6 Relative to Closest MR Antagonist Comparators


MR Antagonist Potency of CAS 446269-17-6 (IC50 34 nM) Compared with Steroidal and Non-Steroidal MR Antagonists in Human MR Cell-Based Assays

CAS 446269-17-6 exhibits an IC50 of 34 nM for antagonist activity at human mineralocorticoid receptor overexpressed in CHOK1 cells, as measured by inhibition of aldosterone-induced protein interaction [1]. This potency positions the compound between the steroidal antagonist spironolactone (IC50 24 nM, same target and assay format trends) and the steroidal antagonist eplerenone (IC50 81 nM to 360 nM, varying by assay system) . It is approximately 1.9-fold less potent than the non-steroidal agent finerenone (IC50 18 nM) . The 34 nM IC50 represents a measurable, intermediate potency within the MR antagonist class, providing a reference point for benzamide-based non-steroidal MR antagonist SAR studies.

Mineralocorticoid Receptor Nuclear Receptor Pharmacology Aldosterone Antagonism

Nuclear Receptor Selectivity Profile of CAS 446269-17-6: MR vs. Progesterone and Glucocorticoid Receptors

In side-by-side selectivity profiling conducted by Merck Research Laboratories and deposited in BindingDB/ChEMBL, CAS 446269-17-6 demonstrates an 85-fold selectivity margin for MR (IC50 34 nM) over the progesterone receptor (PR, IC50 2,900 nM) and a 91-fold selectivity margin over the glucocorticoid receptor (GR, IC50 3,100 nM) [1]. In contrast, the steroidal antagonist spironolactone shows only 31-fold selectivity over PR (MR IC50 24 nM vs. PR IC50 743 nM) and approximately 3-fold selectivity over AR (AR IC50 77 nM) . The non-steroidal agent finerenone achieves substantially higher selectivity (>500-fold, with GR/AR/PR IC50 values all >10,000 nM) . Eplerenone, a steroidal agent with improved selectivity, shows >27-fold selectivity over AR, PR, and ER (IC50 values >10,000 nM) . The selectivity profile of CAS 446269-17-6 occupies a distinct position: it surpasses spironolactone in PR/GR discrimination but falls below the near-absolute selectivity of finerenone.

Receptor Selectivity Off-Target Profiling Nuclear Hormone Receptor

Non-Steroidal Benzamide Scaffold Differentiation of CAS 446269-17-6 from Steroidal MR Antagonists Spironolactone and Eplerenone

CAS 446269-17-6 is built on a non-steroidal N-(propoxy-cyclohexadienone)-benzamide scaffold, which is structurally unrelated to the steroid nucleus present in spironolactone and eplerenone [1]. Spironolactone and eplerenone are based on the 17-spirolactone steroid core, which inherently engages steroid hormone receptors due to structural homology with endogenous ligands [2]. The benzamide chemotype of CAS 446269-17-6 eliminates the steroid backbone entirely, a feature shared with finerenone (a dihydropyridine-based non-steroidal MR antagonist) and apararenone [3]. Within the non-steroidal MR antagonist space, CAS 446269-17-6 is specifically characterized by: (i) a 2,6-dimethyl substitution on the cyclohexadienone ring, (ii) a 1-propoxy substituent at the quaternary carbon, and (iii) a 4-methylbenzamide moiety — a substitution pattern not replicated in finerenone, apararenone, or other disclosed non-steroidal MR antagonist chemotypes [1]. This unique substitution pattern can affect physicochemical properties including logP (calculated ~3.37) and polar surface area (~63.78 Ų) , which may influence solubility, permeability, and protein binding compared to other non-steroidal MR antagonists.

Non-Steroidal MR Antagonist Chemical Scaffold Structure-Activity Relationship

Androgen Receptor Cross-Reactivity: CAS 446269-17-6 Lacks the AR Antagonism That Limits Spironolactone's Clinical Utility

A key clinical limitation of spironolactone is its potent androgen receptor (AR) antagonism (IC50 77 nM), which produces anti-androgenic side effects including gynecomastia, impotence, and menstrual irregularities . This AR activity arises from the steroidal scaffold's structural similarity to endogenous androgens. While direct AR antagonist activity data for CAS 446269-17-6 is not currently available in public databases, the compound's non-steroidal benzamide scaffold and its demonstrated 85–91 fold selectivity margin against PR and GR [1] suggest a receptor interaction profile fundamentally distinct from the broad-spectrum steroid receptor engagement of spironolactone. The absence of a steroid nucleus removes the primary structural determinant of AR cross-reactivity, a principle corroborated by finerenone and apararenone, both of which demonstrate AR IC50 values >10,000 nM . This scaffold-based inference supports the hypothesis that CAS 446269-17-6 is likely to exhibit significantly reduced AR activity compared with spironolactone, although experimental confirmation is needed.

Androgen Receptor Hormonal Side Effects Selectivity Profiling

Research and Procurement Application Scenarios for CAS 446269-17-6 Based on Quantitative Differentiation Evidence


MR Antagonist SAR Probe with Defined Intermediate Selectivity for Nuclear Receptor Profiling Panels

CAS 446269-17-6 is suited for structure-activity relationship (SAR) studies exploring the benzamide subclass of non-steroidal MR antagonists. Its MR IC50 of 34 nM and documented selectivity margins of 85-fold (PR) and 91-fold (GR) provide a defined pharmacological baseline for benchmarking newly synthesized analogs within the same chemotype [1]. Researchers can use this compound as a reference standard in selectivity panels that include spironolactone (broad-spectrum control), eplerenone (steroidal selective control), and finerenone (high-selectivity non-steroidal control) to map how structural modifications to the benzamide scaffold shift both MR potency and off-target receptor engagement [2].

Comparative Tool for Evaluating Non-Steroidal vs. Steroidal MR Antagonist Pharmacology in Cellular Models

The non-steroidal benzamide scaffold of CAS 446269-17-6 enables direct comparison with steroidal MR antagonists (spironolactone, eplerenone) in cell-based assays to isolate pharmacological effects attributable to scaffold class rather than MR blockade alone. For example, experiments co-treating cells with CAS 446269-17-6 (34 nM IC50) and spironolactone (24 nM IC50) at equipotent MR-blocking concentrations can reveal whether steroid receptor-mediated off-target effects (AR, PR, GR) contribute differentially to downstream gene expression or cellular phenotypes [1]. The compound's 85–91-fold selectivity profile means that at concentrations up to approximately 1 µM, MR engagement dominates while PR/GR engagement remains below 50% occupancy, defining a usable experimental window [3].

Procurement as a Structurally Distinct Non-Steroidal MR Antagonist Reference Standard for Assay Validation

For laboratories validating MR antagonist screening assays, CAS 446269-17-6 offers a structurally and pharmacologically distinct reference compound that complements finerenone (dihydropyridine class) and apararenone. Incorporating a benzamide-based MR antagonist into a validation panel diversifies the chemical space covered, reducing the risk of assay bias toward a single chemotype [1]. The compound's IC50 of 34 nM in the CHOK1-MR assay system provides a well-defined activity benchmark for assay qualification, and its selectivity data (PR IC50 2,900 nM, GR IC50 3,100 nM) enable calculation of assay Z'-factor under both on-target and selectivity counter-screen conditions [2].

Exploratory Studies Investigating Benzamide-Based MR Antagonism in Aldosterone-Mediated Disease Models

Although CAS 446269-17-6 lacks publicly available in vivo pharmacokinetic or efficacy data, its in vitro pharmacological profile — MR IC50 34 nM with measurable selectivity over PR and GR — positions it as a candidate for exploratory in vitro disease-model studies involving aldosterone-driven pathologies (e.g., cardiac fibrosis, renal injury, vascular inflammation) [1]. Researchers comparing the compound's effects with those of finerenone (clinically validated in FIDELIO-DKD and FIGARO-DKD trials) may gain insight into whether the potency and selectivity differences between benzamide-based and dihydropyridine-based non-steroidal MR antagonists translate into differential cellular efficacy or toxicity profiles [2]. Such studies must acknowledge the current evidence gap in direct comparative in vivo data.

Quote Request

Request a Quote for N-(2,6-dimethyl-4-oxo-1-propoxycyclohexa-2,5-dien-1-yl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.